Stereochemical Purity and Configurational Stability: (Z)-3-Aminoacrylamide vs. Commercial Mixed‑Isomer 3‑Aminoacrylamide
The target compound is supplied as the single (Z)-isomer with a purity of ≥95% (Leyan) to NLT 98% (MolCore), and its Z‑configuration is confirmed by the characteristic InChI stereochemical descriptor /b2‑1‑ . In contrast, generic “3‑aminoacrylamide” listed by some vendors (e.g., Molaid) is annotated as a mixture of (2Z)- and (E)-3‑aminoprop‑2‑enamide [1]. An NMR study on substituted acrylamides demonstrated that Z‑ and E‑rotamers exhibit distinct chemical shifts and that the free energy of activation for interconversion is 15–17 kcal mol⁻¹, meaning isomerisation does not occur spontaneously at ambient temperature [2]. Therefore, procuring a stereochemically unresolved mixture introduces an uncontrolled variable that can alter reaction kinetics and product distribution.
| Evidence Dimension | Isomeric purity (Z‑isomer content relative to E‑isomer) |
|---|---|
| Target Compound Data | ≥95% to ≥98% single (Z)-isomer |
| Comparator Or Baseline | Mixed (Z)/(E) 3‑aminoacrylamide (commercial grade without stereochemical specification) |
| Quantified Difference | Target provides isomerically pure material; baseline may contain unquantified E‑isomer |
| Conditions | Supplier certificates of analysis (Leyan Lot 1837882, MolCore MC741355); InChI stereodescriptor /b2‑1‑; NMR rotamer study (CDCl₃/DMSO‑d₆, 25 °C) |
Why This Matters
For researchers requiring stereochemical fidelity in medicinal chemistry campaigns, the availability of a verified single isomer eliminates the risk of confounding biological or synthetic data from E‑isomer contamination.
- [1] Molaid. β‑Aminocrotonamid | 74043-27-9. Lists (2Z)- and (E)- isomers. View Source
- [2] Acrylamide derivatives: A dynamic nuclear magnetic resonance study. PubMed, 2023. ΔG‡ rotamer = 15–17 kcal mol⁻¹. View Source
